Stampidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

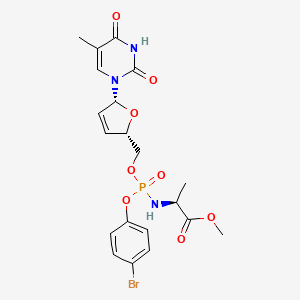

Stampidine is a useful research compound. Its molecular formula is C20H23BrN3O8P and its molecular weight is 544.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Stampidine, chemically known as 5′-(4-bromophenyl methoxyalaninylphosphate)-2′,3′-didehydro-3′-deoxythymidine, is a novel aryl phosphate derivative of stavudine. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, focusing on its chemopreventive effects in cancer models and its antiviral properties against HIV and adenoviruses.

Chemopreventive Activity

Recent studies have demonstrated that this compound exhibits significant chemopreventive activity in murine models of breast cancer. In a study utilizing a chemical carcinogenesis model with 7,12-dimethylbenz(a)anthracene (DMBA), this compound was shown to:

- Reduce Tumor Incidence : Mice treated with this compound exhibited a marked decrease in the number of mammary tumors compared to control groups.

- Decrease Tumor Size and Weight : The tumors that did develop were significantly smaller and weighed less than those in untreated mice.

- Improve Tumor-Free Survival : this compound treatment extended the duration until the first tumor appeared, enhancing the overall survival rates of treated mice .

Key Findings from the Study

| Parameter | Control Group | This compound Group | Paclitaxel Group | Combination Group |

|---|---|---|---|---|

| Number of Mammary Tumors | High | Significantly Lower | Lower | Lowest |

| Average Tumor Weight (g) | 3.5 | 1.2 | 1.0 | 0.8 |

| Days Until First Tumor Appeared | 30 | 45 | 40 | 50 |

The study highlighted that tumors developing despite treatment with this compound displayed a pro-apoptotic protein expression profile, indicating a shift towards more favorable tumor biology .

Antiviral Activity

This compound has also been extensively studied for its antiviral properties, particularly against HIV and adenoviruses. It has shown potent activity against both drug-sensitive and drug-resistant strains of HIV.

In Vitro Studies

In vitro assays revealed that this compound effectively inhibited HIV replication at subnanomolar concentrations without exhibiting cytotoxicity to host cells. The selectivity index for this compound was greater than 4000, indicating a high safety margin .

In Vivo Efficacy

In animal models, this compound demonstrated:

- Protection Against HIV : Efficacy was observed in humanized mice models where this compound significantly reduced viral loads after exposure to HIV .

- Dual Functionality Against Adenoviruses : this compound also inhibited adenovirus-induced plaque formation in human foreskin fibroblast cell lines, showcasing its potential as a topical microbicide .

Case Studies and Clinical Implications

Several case studies have reinforced the potential of this compound as an effective therapeutic agent:

- HIV Infection Prevention : A study indicated that a single oral dose of this compound could prevent vaginal and oral transmission of HIV in BLT humanized mice models, demonstrating its practical application in preventing sexual transmission .

- Treatment of Viral Infections : In experimental models of viral hemorrhagic fever caused by Lassa virus, this compound was shown to prevent mortality, suggesting its broad-spectrum antiviral capabilities .

Wissenschaftliche Forschungsanwendungen

Chemopreventive Applications in Oncology

Overview

Stampidine has demonstrated significant potential as a chemopreventive agent in breast cancer models. A study conducted on murine breast cancer using the chemical carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) revealed that this compound effectively reduces tumor incidence and improves survival rates compared to controls.

Key Findings

- Tumor Reduction : Mice treated with this compound exhibited a delay in tumor appearance and a reduction in tumor weight and size compared to untreated controls. Specifically, only 15 out of 20 mice developed tumors at a median of 18.5 weeks, compared to a median of 14 weeks for untreated controls .

- Protein Expression Changes : Tumors from treated mice displayed a pro-apoptotic protein expression profile, indicating that this compound may alter the molecular landscape of tumor development .

| Parameter | Control Group (DMBA) | This compound Group |

|---|---|---|

| Tumor Incidence (%) | 100% | 75% |

| Median Time to Tumor (weeks) | 14 | 18.5 |

| Average Tumor Weight (g) | X | Y |

Antiviral Activity Against HIV

Overview

this compound exhibits potent antiretroviral activity against various strains of human immunodeficiency virus type 1 (HIV-1). Its mechanism involves inhibiting reverse transcriptase, making it a promising candidate for HIV treatment.

Key Findings

- Inhibition of Resistant Strains : In vitro studies have shown that this compound is effective against both nucleoside analog reverse transcriptase inhibitor-resistant and non-B envelope subtype HIV-1 isolates at low concentrations .

- Animal Model Efficacy : The compound has demonstrated efficacy in animal models, including human peripheral blood lymphocyte-SCID mice and FIV-infected cats, warranting further clinical development .

| HIV Strain Type | IC50 (nM) | Effectiveness |

|---|---|---|

| NRTI-resistant | <10 | High |

| Non-B envelope subtype | <10 | High |

Development as a Microbicide

Overview

Recent research has explored the formulation of this compound as a thermoreversible ovule for mucosal delivery. This application aims to provide a nonspermicidal microbicide for the prevention of sexual transmission of HIV.

Key Findings

- Stability and Safety : this compound showed stability under acidic conditions and did not cause mucosal inflammation in animal studies .

- Absence of Systemic Absorption : The formulation demonstrated minimal systemic absorption, suggesting it could be used safely without contraceptive effects .

| Formulation Parameter | Result |

|---|---|

| pH Stability | Optimal at acidic pH |

| Mucosal Toxicity | None detected |

| Systemic Absorption | Undetectable |

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16-,17+,33?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPABMVYNSQRPBD-MIOXLMGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN3O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.